

An In-depth Technical Guide to 1-Bromononane-d4: Chemical Properties and Specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromononane-d4**

Cat. No.: **B15600238**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and specifications of **1-Bromononane-d4**. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for analysis, and includes a visual workflow for quality control.

Chemical and Physical Properties

1-Bromononane-d4 is a deuterated form of 1-bromononane, where four hydrogen atoms have been replaced by deuterium. The specific isomer, 1-Bromononane-1,1,2,2-d4, is a common variant.^[1] Deuterium labeling provides a valuable tool for tracer studies in metabolic and pharmacokinetic analysis.^[2]

Property	Value	Source
Chemical Formula	$C_9H_{15}D_4Br$	[3]
Linear Formula	$CH_3(CH_2)_6CD_2CD_2Br$	[1] [4]
Molecular Weight	211.18 g/mol	[1] [5] [6]
CAS Number	284474-44-8 (for 1,1,2,2-d4 isomer)	[5] [7]
Synonyms	n-Nonyl bromide-d4, 1-Bromononane-1,1,2,2-d4	[1] [4]

The physical properties of **1-Bromononane-d4** are similar to its non-deuterated counterpart, 1-bromononane.

Property	Value	Source
Appearance	Clear colorless liquid	[8]
Boiling Point	201 °C (lit.)	[1] [3]
Density	1.11 g/mL at 25 °C	[1] [3]
Flash Point	90.0 °C (194.0 °F)	[1] [4]
Refractive Index	$n_{20/D}$ 1.454 (lit. for non-deuterated)	[9]
Solubility	Immiscible in water	[8] [9]

Specification	Value	Source
Isotopic Purity	≥ 98 atom % D	[1] [4]
Mass Shift	M+4	[1] [4]

Experimental Protocols

The following are generalized experimental protocols for the analysis of **1-Bromononane-d4**, focusing on quality control aspects such as identity, purity, and isotopic enrichment.

This protocol outlines a standard method for assessing the chemical purity of **1-Bromononane-d4** and confirming its identity through mass spectral analysis.

Methodology:

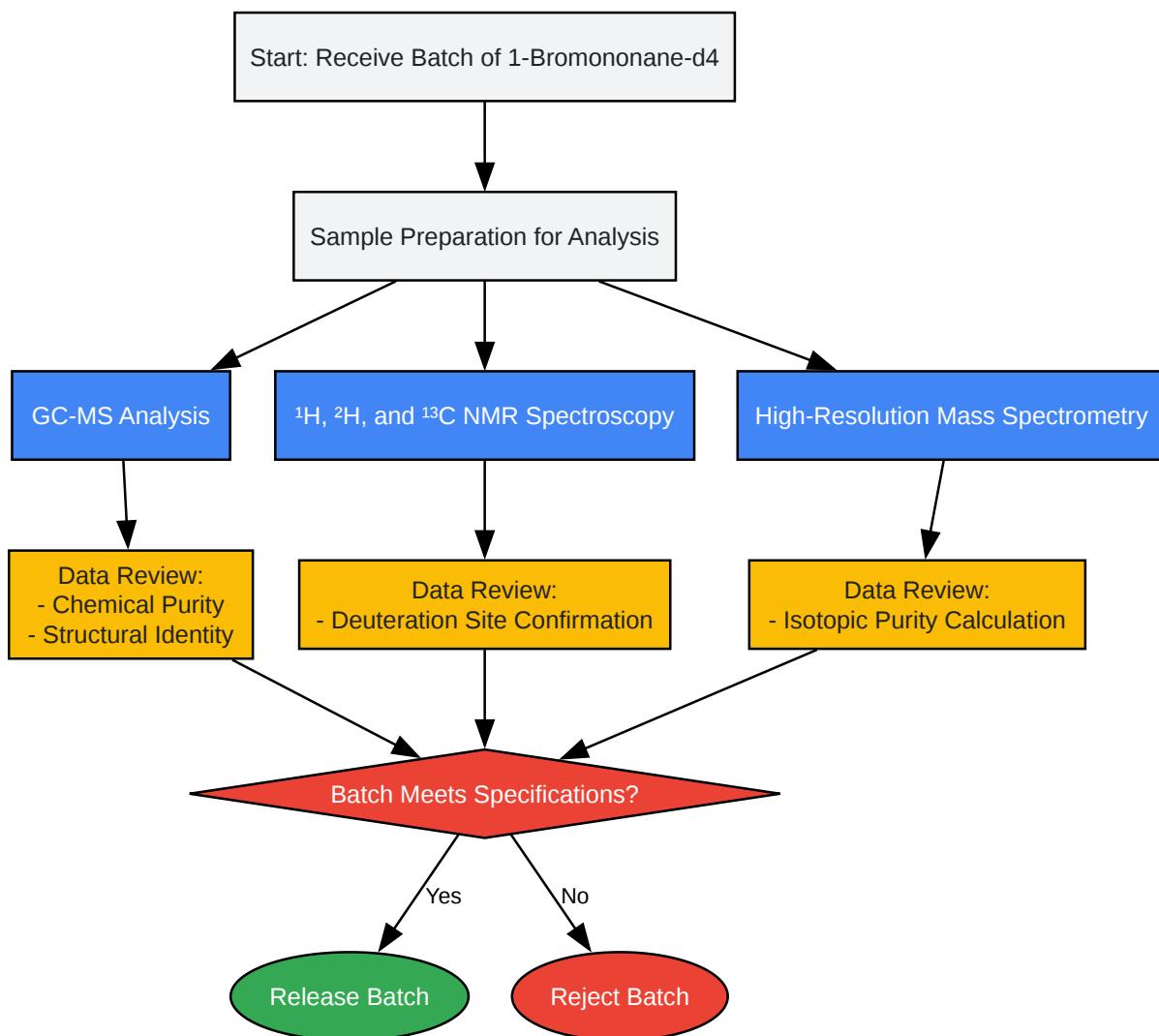
- **Sample Preparation:** Prepare a 1 mg/mL solution of **1-Bromononane-d4** in a volatile organic solvent such as hexane or dichloromethane.
- **Instrumentation:** A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used.
- **GC Parameters:**
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute.
 - Carrier Gas: Helium at a constant flow rate.
- **MS Parameters:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-300.
 - Scan Speed: 2 scans/second.
- **Data Analysis:** The retention time from the gas chromatogram is used to assess purity by comparing the peak area of the main component to any impurity peaks. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern. For bromoalkanes, the presence of characteristic M+ and M+2 isotope peaks in a roughly 1:1 ratio, due to the natural abundance of ⁷⁹Br and ⁸¹Br, is a key indicator.[\[7\]](#)[\[9\]](#)

This method is employed to accurately determine the isotopic enrichment of **1-Bromononane-d4**.

Methodology:

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent for direct infusion or UPLC-HRMS analysis.
- Instrumentation: An Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS) is utilized.
- Analysis: The sample is introduced into the mass spectrometer, and the relative abundances of the different H/D isotopolog ions (D₀ to D₄) are measured.[10]
- Data Analysis: The isotopic purity is calculated based on the relative intensities of the corresponding isotopolog peaks.[4][10] This provides a detailed profile of the deuteration level.

NMR spectroscopy is used to confirm the molecular structure and the position of the deuterium atoms.

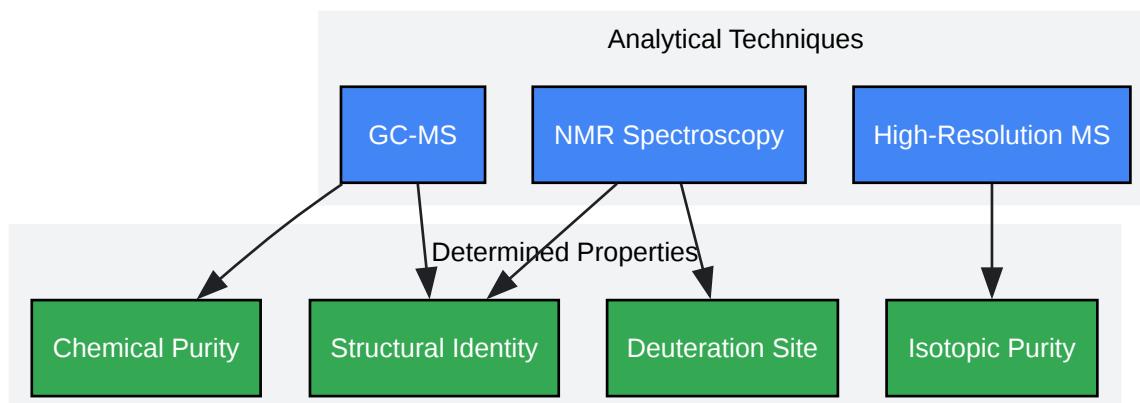

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **1-Bromononane-d4** in a suitable non-deuterated solvent (e.g., chloroform) and place it in a 5 mm NMR tube.
- ¹H-NMR Spectroscopy:
 - This technique is used to detect any residual protons. A diminished or absent signal at the positions expected for H-1 and H-2 confirms successful deuteration at these sites.
- ²H-NMR (Deuterium NMR) Spectroscopy:
 - This directly observes the deuterium nuclei, confirming their presence and location within the molecule.
- ¹³C-NMR Spectroscopy:

- The carbon signals for the deuterated positions (C-1 and C-2) will appear as multiplets due to C-D coupling, providing further confirmation of the deuteration sites.
- Data Analysis: The chemical shifts and coupling patterns in the NMR spectra are compared to those of the non-deuterated 1-bromononane to confirm the structure and the success of the isotopic labeling.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a batch of **1-Bromononane-d4**.



[Click to download full resolution via product page](#)

Caption: Quality control workflow for **1-Bromononane-d4**.

Logical Relationships in Analysis

The analytical techniques described are interconnected to provide a complete profile of the compound.

[Click to download full resolution via product page](#)

Caption: Relationship between analytical methods and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromononane(693-58-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. C₂H₄Br₂ BrCH₂CH₂Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1-bromo-2-methylpropane C₄H₉Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromononane-d4: Chemical Properties and Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600238#1-bromononane-d4-chemical-properties-and-specifications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com